Cas no 2248362-52-7 (1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate)
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6525764
- 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate
- 2248362-52-7
-
- Inchi: 1S/C17H9F2NO6/c1-25-16(23)10-6-13(19)11(7-12(10)18)17(24)26-20-14(21)8-4-2-3-5-9(8)15(20)22/h2-7H,1H3
- InChI Key: CPAZUJDXZODCNO-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=O)OC)C(=CC=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)F
Computed Properties
- Exact Mass: 361.03979333g/mol
- Monoisotopic Mass: 361.03979333g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 602
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 90Ų
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6525764-0.05g |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate |
2248362-52-7 | 95.0% | 0.05g |
$780.0 | 2025-03-13 | |
| Enamine | EN300-6525764-0.1g |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate |
2248362-52-7 | 95.0% | 0.1g |
$817.0 | 2025-03-13 | |
| Enamine | EN300-6525764-0.25g |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate |
2248362-52-7 | 95.0% | 0.25g |
$855.0 | 2025-03-13 | |
| Enamine | EN300-6525764-0.5g |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate |
2248362-52-7 | 95.0% | 0.5g |
$891.0 | 2025-03-13 | |
| Enamine | EN300-6525764-1.0g |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate |
2248362-52-7 | 95.0% | 1.0g |
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| Enamine | EN300-6525764-2.5g |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate |
2248362-52-7 | 95.0% | 2.5g |
$1819.0 | 2025-03-13 | |
| Enamine | EN300-6525764-5.0g |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate |
2248362-52-7 | 95.0% | 5.0g |
$2692.0 | 2025-03-13 | |
| Enamine | EN300-6525764-10.0g |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate |
2248362-52-7 | 95.0% | 10.0g |
$3992.0 | 2025-03-13 |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate
Introduction to 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate (CAS No. 2248362-52-7)
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate (CAS No. 2248362-52-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a substituted isoindole core and a difluorobenzene moiety. These structural elements contribute to its potential therapeutic applications and make it a subject of ongoing investigation in various research areas.
The isoindole core of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate is a well-known motif in the design of bioactive molecules. Isoindoles are heterocyclic compounds that have been extensively studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the dioxo group in the isoindole ring enhances the compound's stability and reactivity, making it suitable for various chemical transformations and biological assays.
The difluorobenzene moiety in 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate is another key structural feature that contributes to its unique properties. Fluorine atoms are known to influence the electronic and steric properties of organic molecules, often leading to enhanced biological activity and metabolic stability. The introduction of fluorine atoms into the benzene ring can also improve the lipophilicity of the compound, which is crucial for its ability to cross biological membranes and reach target sites within cells.
In recent years, significant progress has been made in understanding the biological activities of compounds with similar structures to 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate. For instance, studies have shown that isoindole derivatives exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response. Additionally, these compounds have been found to possess antiviral properties against a range of viruses, including influenza and herpes simplex virus.
The potential therapeutic applications of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate are not limited to anti-inflammatory and antiviral activities. Research has also explored its anticancer properties. Studies have demonstrated that certain isoindole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The combination of the isoindole core and the difluorobenzene moiety in this compound may enhance its ability to selectively target cancer cells while minimizing toxicity to normal cells.
In addition to its potential therapeutic applications, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate has also been studied for its use as a building block in the synthesis of more complex molecules. The presence of multiple functional groups in this compound makes it a versatile starting material for various chemical reactions. For example, the carboxylic acid groups can be used for esterification or amidation reactions to create new derivatives with tailored properties.
The synthesis of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2,5-difluorobenzene-1,4-dicarboxylate has been reported using several different approaches. One common method involves the reaction of an appropriate substituted benzene derivative with an isoindole precursor followed by functional group modifications. The choice of synthetic route depends on factors such as yield, purity, and scalability. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on a larger scale.
The physicochemical properties of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l) 4-methyl 2 ,5 -difluoro benzene - 1 ,4 -dicarbox ylate strong > are also important considerations for its use in pharmaceutical applications. These properties include solubility in various solvents, melting point, and stability under different conditions. Understanding these properties is crucial for optimizing formulation strategies and ensuring the compound's effectiveness as a drug candidate.
In conclusion,< strong > 1 -( 1 ,3 -diox o - 2 ,3 -dih ydro - 1 H -iso ind ol - 2 -y l) 4 -m eth yl 2 ,5 -dif luoro ben z ene - 1 ,4 -dic arbo xyla te strong > ( CAS No .< strong > 2 24836 0 -50 -7 strong > ) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research . Its unique structural features , including the iso ind ole core and dif luoro ben z ene moiety , contribute to its diverse biological activities and make it an attractive target for further investigation . Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses , highlighting its significance in the field . p >
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